Hydroxymethanesulfinic acid
Overview
Description
Hydroxymethanesulfinic acid is an organic compound with the molecular formula CH4O3S . It is known to be formed during the reaction of S(IV) (HSO3− or SO32−) with formaldehyde in the aqueous phase . Due to its stability, it can act as a reservoir species for S(IV) in the atmosphere and is therefore of interest for the understanding of atmospheric sulfur chemistry .
Synthesis Analysis
This compound is synthesized from Sodium formaldehydesulfoxylate . The synthesis process involves the use of a buret to make incremental additions of a solution containing a known concentration of some substance to a sample solution containing the substance whose concentration is to be measured .Molecular Structure Analysis
The molecular formula of this compound is CH4O3S . It has an average mass of 96.106 Da and a Monoisotopic mass of 95.988113 Da .Chemical Reactions Analysis
This compound is known to undergo oxidation reactions with chlorite in the pH range 4-8 . It is a sulfur-containing reducing agent . It is also used as a reducing agent for elemental selenium and tellurium, diselenides, α‐halo ketones, and aromatic aldehydes .Physical and Chemical Properties Analysis
This compound is a powder that is freely soluble in water . It is slightly soluble in alcohol, benzene, chloroform, and diethyl ether . It has a melting point of 64-68 °C .Scientific Research Applications
Electrochemical Applications
Hydroxymethanesulfinic acid has been studied in the context of electrochemical processes. For instance, its electrochemical oxidation on platinum and gold electrodes shows significant pitting of gold electrodes, indicating its role in electrochemical reactions and material interactions. The oxidation process reveals complex oscillatory behaviors in current density and potential, suggesting applications in electrochemical systems and sensors (Bell & Wang, 2016).
Chemical Reactions and Kinetics
The oxidation kinetics of this compound by acidic iodate has been explored. This reaction exhibits clock reaction characteristics, indicating its utility in understanding reaction dynamics and in applications that require precise timing or control in chemical processes (Ojo, Otoikhian, Olojo & Simoyi, 2004).
Synthetic Chemistry
In synthetic chemistry, this compound, also known as rongalite, is used as a bleaching agent and has applications in the printing and dyeing industry. It also finds utility in the construction of diverse polycyclic frameworks, expanding the chemical space of unnatural amino acids, spirocycles, polycycles, sulfones, and crown ethers, showcasing its versatility in creating complex organic compounds (Kotha, Khedkar & Dommaraju, 2019).
Environmental Analysis
This compound is also an important component in environmental analysis, particularly in fog and cloud systems. It's identified in the mass spectra of individual particles in atmospheric studies, helping in understanding the processing of aerosols and the dynamics of fog systems (Whiteaker & Prather, 2003).
Analytical Chemistry
In analytical chemistry, this compound's derivatives are used in isotachophoretic determination methods for environmental samples. This highlights its role in developing sensitive and accurate analytical techniques for monitoring environmental contaminants (Nováková, Kr̆ivánková, Bartoš, Urbanová & Vytras, 2007).
Pharmaceutical Chemistry
In pharmaceutical chemistry, this compound is employed in the synthesis of vitamin B12 derivatives. This demonstrates its potential in the preparation and modification of complex biomolecules, which can be crucial for drug development and biochemical research (Pugina, Denisova, Ivlev, Salnikov & Makarov, 2018).
Safety and Hazards
Hydroxymethanesulfinic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Future Directions
Future research on Hydroxymethanesulfinic acid could focus on its use as a catalyst in chemical reactions, and its potential applications in the production of polymers and polysaccharides .
Relevant Papers A paper titled “Hydroxymethanesulfonic acid in size-segregated aerosol particles at nine sites in Germany” provides detailed information on this compound concentrations in size-segregated central European aerosol particles . The results suggest that this compound is formed during aging of pollution plumes .
Properties
IUPAC Name |
hydroxymethanesulfinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O3S/c2-1-5(3)4/h2H,1H2,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGKURINHGJRFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)S(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
149-44-0 (mono-hydrochloride salt), 6035-47-8 (dihydrate), 64310-27-6 (magnesium[2:1] salt) | |
Record name | Formaldehydesulfoxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048083 | |
Record name | Hydroxymethanesulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79-25-4 | |
Record name | Hydroxymethanesulfinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formaldehydesulfoxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxymethanesulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxymethanesulphinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYMETHANESULFINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M049N73196 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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